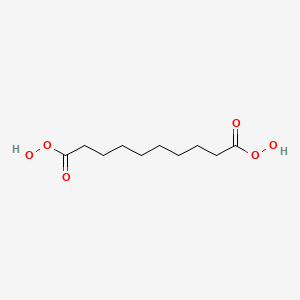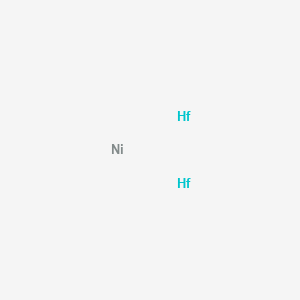
Hafnium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium and nickel form a binary alloy system that exhibits unique properties, making it valuable in various industrial applications. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, while nickel is a versatile metal with excellent corrosion resistance and high-temperature stability. The combination of these two metals results in an alloy with enhanced mechanical properties and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this process, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The powders are often pre-annealed to remove impurities and improve the quality of the final alloy . The reaction conditions include high temperatures and a controlled atmosphere to prevent contamination by oxygen and nitrogen gases.
Industrial Production Methods: Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is produced in a vacuum environment to minimize the presence of impurities. The use of a vacuum arc furnace with a nonconsumable electrode ensures high assimilation of hafnium into the nickel melt, resulting in a uniform distribution of hafnium throughout the alloy . This method also reduces the formation of undesirable phases and improves the mechanical properties of the alloy.
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium-nickel alloys undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s high resistance to oxidation makes it suitable for high-temperature applications.
Common Reagents and Conditions: Common reagents used in the reactions involving hafnium-nickel alloys include oxygen, nitrogen, and various reducing agents. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of hafnium-nickel alloys include hafnium oxide and nickel oxide. These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion.
Wissenschaftliche Forschungsanwendungen
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high surface area and reactivity. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and mechanical strength . In industry, these alloys are used in the production of high-temperature components, such as turbine blades and aerospace materials, due to their excellent mechanical properties and resistance to oxidation .
Wirkmechanismus
The mechanism by which hafnium-nickel alloys exert their effects involves the formation of a stable oxide layer on the surface of the alloy. This oxide layer acts as a protective barrier, preventing further oxidation and corrosion. The molecular targets and pathways involved in this process include the interaction of hafnium and nickel atoms with oxygen and other reactive species, leading to the formation of stable oxide phases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium alloys and nickel-chromium alloys. These alloys also exhibit high-temperature stability and resistance to oxidation.
Uniqueness of Hafnium-Nickel Alloys: Hafnium-nickel alloys are unique due to their high melting point, excellent mechanical properties, and ability to form stable oxide layers. Compared to nickel-titanium alloys, hafnium-nickel alloys offer better resistance to oxidation and higher mechanical strength. Compared to nickel-chromium alloys, hafnium-nickel alloys provide superior high-temperature stability and resistance to corrosion .
Eigenschaften
CAS-Nummer |
12315-69-4 |
|---|---|
Molekularformel |
Hf2Ni |
Molekulargewicht |
415.67 g/mol |
IUPAC-Name |
hafnium;nickel |
InChI |
InChI=1S/2Hf.Ni |
InChI-Schlüssel |
SXKVTXHZPKZCQX-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Hf].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


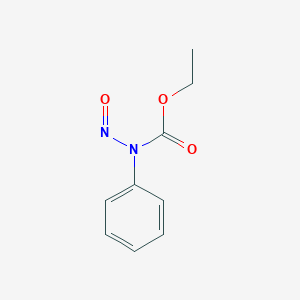
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
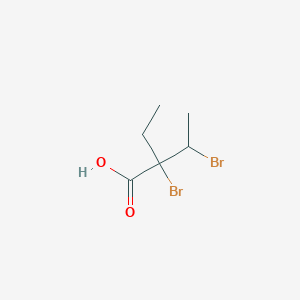
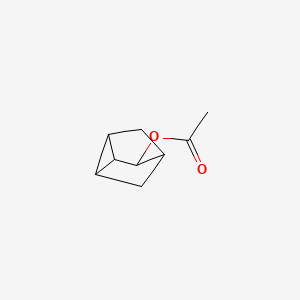

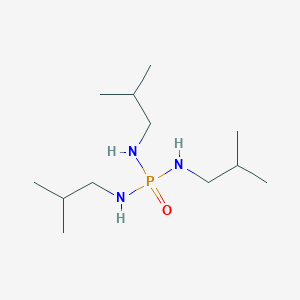
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

